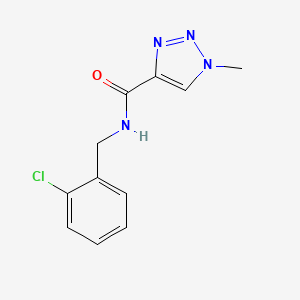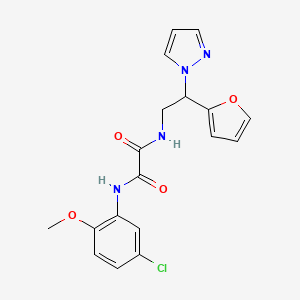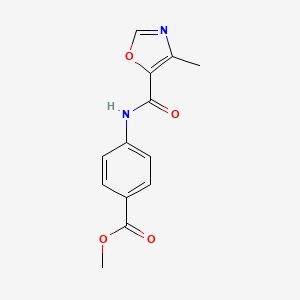
N-(2-氯苄基)-1-甲基-1H-1,2,3-三唑-4-酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a carboxamide group (CONH2), a methyl group (CH3), and a 2-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the carboxamide group, the methyl group, and the 2-chlorobenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amide bond could be hydrolyzed under acidic or basic conditions. The triazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, have been reported to exhibit significant antiviral properties. Compounds with an indole nucleus have been found to inhibit influenza A and Coxsackie B4 virus, suggesting potential applications in the treatment and prevention of viral infections .
Anti-inflammatory Properties
The indole scaffold is also associated with anti-inflammatory activities. By modulating inflammatory pathways, these compounds could be valuable in the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole derivatives have shown promise in anticancer research, with certain compounds demonstrating cytotoxicity against human tumor cell lines. This suggests that N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its potential use in cancer therapy, particularly in the design of novel chemotherapeutic agents .
Antimicrobial and Antibiofilm Properties
Research indicates that indole derivatives can possess antimicrobial and antibiofilm properties. This opens up possibilities for N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide in the development of new antibiotics and treatments for biofilm-associated infections .
Antidiabetic Effects
Some indole derivatives have been identified to have antidiabetic effects, which could be beneficial in managing diabetes mellitus. The compound may contribute to the discovery of new antidiabetic medications by affecting glucose metabolism or insulin signaling pathways .
Antimalarial Activity
The indole nucleus is present in compounds with known antimalarial activity. This suggests that N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be investigated for its efficacy against malaria, potentially leading to new treatments for this life-threatening disease .
Anticholinesterase Activity
Indole derivatives have been reported to exhibit anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. This compound could be a candidate for the development of drugs aimed at improving cognitive functions by inhibiting cholinesterase enzymes .
Antioxidant Properties
Compounds with an indole structure have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could be explored for its potential role in preventing or treating diseases associated with oxidative damage .
安全和危害
未来方向
作用机制
Target of action
Benzimidazoles and triazoles are known to interact with a variety of biological targets. For example, some benzimidazoles have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of action
The mode of action of benzimidazoles and triazoles can vary depending on the specific compound and its targets. For instance, some benzimidazoles act by inhibiting the polymerization of beta-tubulin, disrupting microtubule dynamics, and thus inhibiting cell division .
Biochemical pathways
The affected pathways can vary widely depending on the specific benzimidazole or triazole compound and its targets. For example, some benzimidazoles have been found to affect the cell cycle, apoptosis pathways, and various signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazoles and triazoles can vary depending on the specific compound. Some benzimidazoles are known to be well absorbed orally and widely distributed in the body .
Result of action
The molecular and cellular effects of benzimidazoles and triazoles can include cell cycle arrest, induction of apoptosis, inhibition of cell proliferation, and disruption of cellular structures like microtubules .
Action environment
The action, efficacy, and stability of benzimidazoles and triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some benzimidazoles can be affected by the pH of the environment .
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXIKJBQAVPOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)





![1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)
